molecular formula C9H8N2O2 B3147520 2,4-Dimethyl-5-nitrobenzonitrile CAS No. 625112-44-9

2,4-Dimethyl-5-nitrobenzonitrile

Cat. No. B3147520
M. Wt: 176.17
InChI Key: XFCHWOZARCTQMI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The InChI code for 2,4-Dimethyl-5-nitrobenzonitrile is 1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,4-Dimethyl-5-nitrobenzonitrile is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Nitration and Rearrangement

    The nitration of dimethylbenzonitriles, including 2,4-dimethyl-5-nitrobenzonitrile, has been studied. Reactions of 2,3- and 3,4-dimethylbenzonitriles with nitric acid in acetic anhydride yield 1,4-(nitroacetoxy-) adducts, leading to products such as 2,4-dimethyl-5-nitrobenzonitrile. These reactions also involve a thermolysis process resulting in the formation of the original dimethylbenzonitrile along with its nitro derivatives (Fischer & Greig, 1973).

  • Heat Capacities and Phase Transitions

    Thermophysical studies have been conducted on various isomers of nitrobenzonitriles, including 2,4-dimethyl-5-nitrobenzonitrile. These studies involve differential scanning calorimetry to measure heat capacities, temperatures, enthalpies, and entropies of fusion and phase transitions (Jiménez et al., 2002).

Potential Applications in Nucleoside Modifications

  • Antiviral Properties: Research on base pairs of 4-amino-3-nitrobenzonitrile and its analogues has proposed new mutagenic modified nucleosides for potential use as antiviral prodrugs. These modified nucleosides are designed to disrupt DNA/RNA helix formation, making them potential candidates for clinical applications (Palafox et al., 2022).

Pharmaceutical Synthesis

  • Gefitinib Synthesis: 2,4-Dimethyl-5-nitrobenzonitrile derivatives have been used in the synthesis of pharmaceutical compounds such as Gefitinib. This process involves transfer hydrogenation and other chemical transformations, highlighting the compound's utility in complex organic syntheses (Jin et al., 2005).

Molecular Structure Analysis

  • Rotational Spectroscopy Studies: The molecular structures of nitrobenzonitrile derivatives have been analyzed using rotational spectroscopy. This research helps in understanding the structural impacts of electron-withdrawing substituents on the phenyl ring, which is crucial in designing molecules with specific electronic properties (Graneek et al., 2018).

properties

IUPAC Name

2,4-dimethyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCHWOZARCTQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Peng, N Fukui, M Mizuta, H Suzuki - Organic & biomolecular …, 2003 - pubs.rsc.org
In the presence of zeolites, moderately deactivated arenes such as 1-nitronaphthalene, naphthonitriles, and methylated benzonitriles can be smoothly nitrated at room temperature by …
Number of citations: 50 pubs.rsc.org

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